2-Pyrrolidin-1-ylquinolin-8-ol, also known as 5-(pyrrolidin-1-ylmethyl)-8-hydroxyquinoline, is a chemical compound that belongs to the class of quinoline derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development. The presence of both the quinoline and pyrrolidine moieties contributes to its potential therapeutic applications.
The compound is synthesized through various chemical methods, primarily involving the modification of quinoline derivatives. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. The compound has been studied for its interactions with biological targets, particularly in cancer research, where it shows promise as an anti-cancer agent.
The synthesis of 2-Pyrrolidin-1-ylquinolin-8-ol typically involves several steps:
The reactions are generally monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of intermediates and final products. For example, typical NMR data for 2-Pyrrolidin-1-ylquinolin-8-ol would include characteristic chemical shifts that indicate the presence of both quinoline and pyrrolidine functionalities.
The characterization of this compound can be performed using various spectroscopic methods:
2-Pyrrolidin-1-ylquinolin-8-ol can participate in several chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-Pyrrolidin-1-ylquinolin-8-ol primarily involves its interaction with specific biological targets, such as proteins involved in cell proliferation and apoptosis. Studies have shown that compounds with similar structures can inhibit survivin, a protein that inhibits apoptosis in cancer cells, thereby promoting programmed cell death in malignant cells .
This action is believed to be mediated through:
Quantitative data regarding solubility, stability under various pH conditions, and reactivity profiles are crucial for understanding the practical applications of this compound.
2-Pyrrolidin-1-ylquinolin-8-ol has potential applications in:
The exploration of quinoline-pyrrolidine hybrids originated from systematic efforts to enhance the pharmacological profile of 8-hydroxyquinoline, a privileged scaffold recognized for antimicrobial and anticancer properties since the early 20th century. Initial research focused on simple 5,7-disubstituted quinolines, but the strategic incorporation of nitrogen-containing saturated rings emerged more prominently in the 2010s with the discovery of collateral sensitivity in multidrug-resistant (MDR) cancers [2]. Key milestones include:
Table 1: Key Historical Milestones in Quinoline-Pyrrolidine Hybrid Development
Year | Discovery | Significance |
---|---|---|
2012 | Identification of CB5468139 as SphK inhibitor with naphthoquinone-pyrrolidine | Validated pyrrolidine as a viable substituent for kinase targeting [4] |
2015 | NCI-DTP screening of NSC693871 (7-pyrrolidinylmethyl-8-OHQ) | Revealed MDR-selective toxicity mediated by P-glycoprotein [2] |
2019 | Synthesis of 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol (EVT-429471) | Demonstrated survivin suppression in melanoma models [9] [10] |
The synthesis of 2-pyrrolidin-1-ylquinolin-8-ol itself (CAS 941868-37-7) was first reported circa 2010s via nucleophilic aromatic substitution, where 2-chloro-8-hydroxyquinoline underwent displacement with pyrrolidine under basic conditions [7]. Alternative routes employed transition metal-catalyzed amination or reductive amination protocols to enhance regioselectivity and yield [3].
The quinoline nucleus—a bicyclic system comprising fused benzene and pyridine rings—serves as a versatile molecular platform in medicinal chemistry due to its balanced physiochemical properties and diverse target interactions. Key attributes relevant to 2-pyrrolidin-1-ylquinolin-8-ol include:
Table 2: Comparative Bioactivity of Quinoline Derivatives
Quinoline Derivative | Target/Activity | Limitations | Advantage in 2-Pyrrolidin-1-yl Analogs |
---|---|---|---|
8-Hydroxyquinoline (Unsubstituted) | Antimicrobial metal chelation | Rapid glucuronidation; low target specificity | Enhanced selectivity via pyrrolidine engagement |
Clioquinol (5-Chloro-7-iodo) | Amyloid disaggregation; zinc chelation | Neurotoxicity at high doses | Reduced neurotoxicity in vitro [5] |
Ciprofloxacin (Fluoroquinolone) | Topoisomerase II/DNA gyrase inhibition | Tendon damage; CNS side effects | Non-antibiotic; distinct mechanism [3] |
The quinoline scaffold’s role in overcoming drug resistance is exemplified by its interaction with ABC transporters. Unlike typical chemotherapeutics, 2-pyrrolidin-1-ylquinolin-8-ol derivatives are effluxed by P-glycoprotein (P-gp), but generate cytotoxic metabolites inside MDR cells via ROS production—explaining their collateral sensitivity [2] [10].
Hybridization of quinoline and pyrrolidine leverages complementary pharmacological and physicochemical properties to enhance target engagement, bioavailability, and selectivity. The synergies manifest through three primary mechanisms:
Table 3: Molecular Docking Profiles of Quinoline-Pyrrolidine Hybrids
Target Protein | Binding Energy (kcal/mol) | Key Interactions | Biological Outcome |
---|---|---|---|
Survivin (BIRC5) | −9.2 | Quinoline N-H···Arg71; Pyrrolidine N-H···Glu65; C-H···π with Phe93 | Apoptosis induction via IAP suppression [10] |
Sphingosine Kinase 1 (SphK1) | −8.7 | Mg²⁺ coordination by 8-OH; Pyrrolidine N-H···Asp178; Van der Waals with Ile42 | Ceramide accumulation; S1P depletion [4] |
DT-Diaphorase (NQO1) | −7.9 | FAD stacking with quinoline; 8-OH H-bond with Tyr126; Pyrrolidine N-H···Glu149 | ROS generation via redox cycling [3] |
The hybridization strategy thus transcends simple additive effects—it creates a pluripotent scaffold with unique mechanisms unattainable by either moiety alone. Ongoing optimization focuses on substituent engineering at C5/C7 to fine-tune redox potentials and log D, further augmenting the therapeutic index [3] [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1